molecular formula C19H18N2O B8581089 1-(2,3-dihydro-5-benzofuranyl)-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 199678-69-8

1-(2,3-dihydro-5-benzofuranyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B8581089
CAS No.: 199678-69-8
M. Wt: 290.4 g/mol
InChI Key: RQEHSDWWBXNMPR-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-5-benzofuranyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a useful research compound. Its molecular formula is C19H18N2O and its molecular weight is 290.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

199678-69-8

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C19H18N2O/c1-2-4-16-14(3-1)15-7-9-20-18(19(15)21-16)13-5-6-17-12(11-13)8-10-22-17/h1-6,11,18,20-21H,7-10H2

InChI Key

RQEHSDWWBXNMPR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCC5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This product was prepared using a two-step procedure. A solution of tryptamine (32.4 g, 0.2 mol) and 2,3-dihydrobenzofuran-5-carboxaldehyde (30.0 g, 1 equiv.) in toluene (1 L) was heated under reflux for 4 hours. After removal of 4 mL of water and evaporation of toluene the residue was dissolved in DCM (1 L) in the presence of TFA (31 mL, 2 equiv.). The resulting mixture was stirred at rt for 16 hours. Then 1 L of a saturated aqueous solution of NaHCO3 was added. After extraction with DCM and drying over MgSO4, the organic solution was evaporated in vacuo. Recrystallization from DCM:iPr2O (2:30) gave the title compound as white crystals in a 80% yield.
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
saturated aqueous solution
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
31 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

This compound was prepared using a two-step procedure. A solution of tryptamine (32.4 g, 0.2 mol) and 2,3-dihydrobenzofuran-5-carboxaldehyde (30.0 g, 1 eq.) in toluene (1 L) was heated under reflux for 4 hours. After removal of 4 mL of water and evaporation of toluene, the residue was dissolved in CH2Cl2 (1 L) in the presence of TFA (31 mL, 2 eq.). The resulting mixture was stirred at rt for 16 hours. Then, 1 L of a saturated aqueous solution of sodium bicarbonate (NaHCO3) was added. After extraction with CH2Cl2 and drying over magnesium sulfate (MgSO4), the organic solution was evaporated in vacuo. Recrystallization from CH2Cl2/iPr2O (diisopropyl ether) (2:30) gave the title compound as white crystals in an 80% yield. 1H NMR (CDCl3), δ7.6 (s, 1H), 7.5-7.6 (m, 1H), 7-7.3 (m, 5H), 6.7-6.75 (d, 1H), 5.1 (s, 1H), 4.5-4.6 (t, 2H), 3.3-3.45 (m, 1H), 3.05-3.2 (t, 3H), 2.7-3 (m, 2H).
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
saturated aqueous solution
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
31 mL
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods IV

Procedure details

Intermediate 3 was prepared using a two-step procedure. A solution of tryptamine (32.4 g, 0.2 mol) and 2,3-dihydrobenzofuran-5-carboxaldehyde (30.0 g, 1 eq.) in toluene (1 L) was heated under reflux for 4 hours. After removal of 4 mL of water and evaporation of toluene, the residue was dissolved in CH2Cl2 (1 L) in the presence of TFA (31 mL, 2 eq.). The resulting mixture was stirred at rt for 16 hours. Then, 1 L of a saturated aqueous solution of NaHCO3 was added. After extraction with CH2Cl2 and drying over MgSO4, the organic solution was evaporated in vacuo. Recrystallization from CH2Cl2/iPr2O (2:30) gave the title compound as white crystals in an 80% yield. 1H NMR (CDCl3), δ 7.6 (s, 1H), 7.5–7.6 (m, 1H), 7–7.3 (m, 5H), 6.7–6.75 (d, 1H), 5.1 (s, 1H), 4.5–4.6 (t, 2H), 3.3–3.45 (m, 1H), 3.05–3.2 (t, 3H), 2.7–3 (m, 2H).
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
saturated aqueous solution
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
31 mL
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
80%

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